2-O-caffeoyl maslinic acid

CAS No.:

Cat. No.: VC1916809

Molecular Formula: C39H54O7

Molecular Weight: 634.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H54O7 |

|---|---|

| Molecular Weight | 634.8 g/mol |

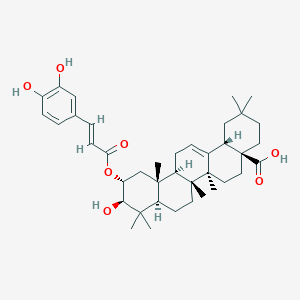

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| Standard InChI | InChI=1S/C39H54O7/c1-34(2)16-18-39(33(44)45)19-17-37(6)24(25(39)21-34)10-12-30-36(5)22-28(32(43)35(3,4)29(36)14-15-38(30,37)7)46-31(42)13-9-23-8-11-26(40)27(41)20-23/h8-11,13,20,25,28-30,32,40-41,43H,12,14-19,21-22H2,1-7H3,(H,44,45)/b13-9+/t25-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |

| Standard InChI Key | KTFAOIPNIQQKGY-JNMJKHHHSA-N |

| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |

Introduction

Chemical Structure and Properties

2-O-caffeoyl maslinic acid is a pentacyclic triterpenoid that functions as the 2-O-caffeoyl derivative of maslinic acid. It possesses a complex chemical structure characterized by the esterification of maslinic acid with caffeic acid at the C-2 position . The compound has a molecular formula of C39H54O7 and a molecular weight of 634.8 g/mol . Its IUPAC name is (2alpha,3beta)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxyolean-12-en-28-oic acid, reflecting its stereochemical configuration and functional groups .

The compound is classified as a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, a cinnamate ester, and a member of catechols. Structurally, it is functionally related to both maslinic acid and trans-caffeic acid, deriving from a hydride of an oleanane .

Table 1: Chemical Properties of 2-O-Caffeoyl Maslinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C39H54O7 |

| Molecular Weight | 634.8 g/mol |

| CAS Registry Number | 929211-69-8 |

| InChIKey | KTFAOIPNIQQKGY-JNMJKHHHSA-N |

| Physical State | Solid |

| Creation Date | 2007-06-18 |

| Modification Date | 2025-02-15 |

Natural Sources and Isolation

2-O-caffeoyl maslinic acid has been primarily isolated from the branch barks of Hippophae rhamnoides L. (Sea buckthorn), a deciduous shrub valued for its nutritional and medicinal properties . This plant has been traditionally used in various folk medicines across Asia and Europe.

The isolation procedure typically involves extraction of the branch bark with 80% acetone, followed by fractionation of the chloroform-soluble portion. The compound was first identified and characterized through spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

The compound's presence in Hippophae rhamnoides is particularly notable as this plant is known for its diverse bioactive constituents and has been used in traditional medicine for treating various ailments, including cardiovascular diseases, mucosal injuries, and skin disorders .

Biological Activities

Antioxidant Properties

2-O-caffeoyl maslinic acid exhibits significant antioxidant activity, functioning primarily as a radical scavenger . The presence of the caffeoyl group, with its catechol moiety (3,4-dihydroxyphenyl group), significantly contributes to this property. The catechol structure is known to be an effective electron donor, facilitating the neutralization of harmful free radicals .

The compound's radical-scavenging capabilities make it a potential candidate for addressing oxidative stress-related conditions, including aging-associated disorders, neurodegenerative diseases, and inflammatory conditions .

Anti-inflammatory Properties

One of the most notable activities of 2-O-caffeoyl maslinic acid is its ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells . Excessive NO production is associated with various inflammatory conditions, and compounds that can modulate this process are of significant interest for anti-inflammatory therapy.

In comparative studies with related compounds, 2-O-caffeoyl maslinic acid showed superior inhibition of NO production compared to 2-O-trans-p-coumaroyl maslinic acid . This enhanced activity is attributed to the caffeoyl group, which contains more hydroxyl groups than the p-coumaroyl moiety, thereby conferring stronger anti-inflammatory properties .

Structure-Activity Relationship

The biological activities of 2-O-caffeoyl maslinic acid are significantly influenced by its structural features, particularly the caffeoyl group at the C-2 position. This structural modification distinguishes it from maslinic acid and affects its pharmacological properties in several ways:

-

The caffeoyl group, with its catechol structure (3,4-dihydroxyphenyl), enhances the compound's antioxidant capacity due to its electron-donating properties .

-

The presence of multiple hydroxyl groups in the caffeoyl moiety contributes to stronger anti-inflammatory activity compared to related compounds with fewer hydroxyl groups, such as p-coumaroyl derivatives .

-

The esterification at the C-2 position may influence the compound's interaction with biological targets, potentially affecting its binding affinity and specificity .

In a computational study examining the interactions of triterpenoids with sterol 14α-demethylase, 2-O-caffeoyl maslinic acid was predicted to form hydrogen bonds with specific amino acid residues (Ala 290) and to have extensive steric interactions with the heme-cofactor . The analysis suggested significant interactions (in terms of energy values) with Leu 355, Met 357 and Met 359, Phe 48, Tyr 102, and Val 356 .

Comparison with Related Compounds

2-O-caffeoyl maslinic acid belongs to a family of triterpenoid derivatives with varying biological activities. A comparative analysis with structurally related compounds provides insights into the specific contributions of the caffeoyl group to its biological profile.

When compared to 2-O-trans-p-coumaroyl maslinic acid (another derivative isolated from Hippophae rhamnoides), 2-O-caffeoyl maslinic acid demonstrated stronger inhibition of NO production and more potent antioxidant activity . This difference is attributed to the additional hydroxyl group in the caffeoyl moiety, which enhances its electron-donating capacity .

Maslinic acid itself, the parent compound, is a pentacyclic triterpenoid with documented anticancer, anti-inflammatory, antioxidant, anti-diabetic, and antimicrobial properties . It exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis via the JNK-Bid-mediated mitochondrial pathway and cell cycle arrest in the G0/G1 phase .

A benzylamide derivative of maslinic acid (Benzyl (2α, 3β) 2,3-diacetoxy-olean-12-en-28-amide) has shown antioxidant effects in an experimental model of turpentine oil-induced acute inflammation in rats, primarily through the reduction of malondialdehyde (MDA) levels .

Research Applications and Future Prospects

The unique chemical structure and promising biological activities of 2-O-caffeoyl maslinic acid position it as a compound of interest for various research and therapeutic applications:

-

As a natural antioxidant, it may have potential applications in nutraceuticals and functional foods aimed at reducing oxidative stress and related conditions .

-

Its anti-inflammatory properties, particularly the inhibition of NO production, suggest potential applications in treating inflammatory disorders .

-

The structural similarity to compounds with documented anticancer properties indicates potential for development as an anticancer agent, particularly for colorectal cancer, which responds to related compounds .

-

Computational studies have examined its interactions with enzymatic targets, suggesting potential applications in structure-based drug design .

Future research directions may include:

-

Comprehensive evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

-

Investigation of specific molecular targets and signaling pathways modulated by the compound

-

Assessment of its efficacy in various disease models, particularly cancer and inflammatory conditions

-

Development of semi-synthetic derivatives with enhanced bioavailability and therapeutic efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume